3-[(2-Methylphenoxy)methyl]piperidine hydrochloride 3-[(2-Methylphenoxy)methyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 28559-43-5
VCID: VC2275177
InChI: InChI=1S/C13H19NO.ClH/c1-11-5-2-3-7-13(11)15-10-12-6-4-8-14-9-12;/h2-3,5,7,12,14H,4,6,8-10H2,1H3;1H
SMILES: CC1=CC=CC=C1OCC2CCCNC2.Cl
Molecular Formula: C13H20ClNO
Molecular Weight: 241.76 g/mol

3-[(2-Methylphenoxy)methyl]piperidine hydrochloride

CAS No.: 28559-43-5

Cat. No.: VC2275177

Molecular Formula: C13H20ClNO

Molecular Weight: 241.76 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Methylphenoxy)methyl]piperidine hydrochloride - 28559-43-5

Specification

CAS No. 28559-43-5
Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
IUPAC Name 3-[(2-methylphenoxy)methyl]piperidine;hydrochloride
Standard InChI InChI=1S/C13H19NO.ClH/c1-11-5-2-3-7-13(11)15-10-12-6-4-8-14-9-12;/h2-3,5,7,12,14H,4,6,8-10H2,1H3;1H
Standard InChI Key YJHFSXNEYZMBHI-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1OCC2CCCNC2.Cl
Canonical SMILES CC1=CC=CC=C1OCC2CCCNC2.Cl

Introduction

Chemical Identity and Properties

Identification Parameters

3-[(2-Methylphenoxy)methyl]piperidine hydrochloride is a well-defined chemical entity with established identification parameters. The compound is registered under CAS number 28559-43-5 and is classified as a piperidine derivative . In chemical databases, it may be found under various identification systems. The compound has a molecular weight of 241.76 g/mol, which influences its physical behavior and pharmacokinetic properties. Its IUPAC nomenclature, 3-[(2-methylphenoxy)methyl]piperidine;hydrochloride, precisely describes its chemical structure and follows international naming conventions. This systematic identification is essential for cataloging and referencing the compound in scientific literature and chemical databases.

Molecular Specifications

The molecular specifications of 3-[(2-Methylphenoxy)methyl]piperidine hydrochloride provide critical information for understanding its chemical behavior. The compound has a defined molecular formula of C13H20ClNO, indicating its elemental composition . This formula represents 13 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom, arranged in a specific structural configuration. The compound's InChI (International Chemical Identifier) is documented as InChI=1S/C13H19NO.ClH/c1-11-5-2-3-7-13(11)15-10-12-6-4-8-14-9-12;/h2-3,5,7,12,14H,4,6,8-10H2,1H3;1H, which provides a standardized method for representing the chemical structure in a computer-readable format. Similarly, its SMILES notation (CC1=CC=CC=C1OCC2CCCNC2.Cl) offers an alternative representation of the molecular structure.

Physical and Chemical Data

Table 1 presents a comprehensive overview of the essential physical and chemical properties of 3-[(2-Methylphenoxy)methyl]piperidine hydrochloride:

PropertyValueReference
CAS Number28559-43-5
Molecular FormulaC13H20ClNO
Molecular Weight241.76 g/mol
IUPAC Name3-[(2-methylphenoxy)methyl]piperidine;hydrochloride
InChIInChI=1S/C13H19NO.ClH/c1-11-5-2-3-7-13(11)15-10-12-6-4-8-14-9-12;/h2-3,5,7,12,14H,4,6,8-10H2,1H3;1H
InChIKeyYJHFSXNEYZMBHI-UHFFFAOYSA-N
SMILESCC1=CC=CC=C1OCC2CCCNC2.Cl

These specifications are crucial for researchers working with this compound, providing standardized identifiers and structural information necessary for reproducible scientific work and accurate chemical referencing.

Structural Characteristics

Core Structural Elements

3-[(2-Methylphenoxy)methyl]piperidine hydrochloride features several distinct structural elements that define its chemical identity and reactivity. The compound consists of a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. This piperidine core is connected at the 3-position to a methylphenoxy group via a methylene bridge. The methylphenoxy group consists of a benzene ring with a methyl substituent at the 2-position (ortho position) and an oxygen atom that connects to the methylene bridge. The nitrogen atom in the piperidine ring is protonated and paired with a chloride counterion, forming the hydrochloride salt of the base compound . This salt formation significantly affects the compound's physical properties, including solubility in aqueous media, which is crucial for pharmaceutical applications and biological testing.

Structural Comparison with Related Compounds

Analyzing 3-[(2-Methylphenoxy)methyl]piperidine hydrochloride in comparison to structurally similar compounds provides valuable insights into its potential functional characteristics. This compound shares structural similarities with 3-(2-Methylphenoxy)piperidine (CAS: 902837-28-9), which has a molecular formula of C12H17NO and lacks the methylene bridge between the piperidine ring and the phenoxy group . The methylene bridge in our target compound creates an additional degree of conformational freedom, potentially affecting its binding properties with biological targets. Another related compound is 3-[(2-ethoxyphenoxy)methyl]piperidine, which differs by having an ethoxy group instead of a methyl group on the phenoxy moiety . This structural difference may influence the compound's lipophilicity and receptor interactions. Understanding these structural relationships is essential for structure-activity relationship (SAR) studies and for predicting potential biological activities based on known properties of related compounds.

Conformational Analysis

The conformational flexibility of 3-[(2-Methylphenoxy)methyl]piperidine hydrochloride significantly influences its biological activity and chemical reactivity. The piperidine ring can adopt multiple conformations, with the chair conformation typically being energetically favorable. The methylene bridge connecting the piperidine ring to the phenoxy group introduces additional rotational freedom, allowing the phenoxy moiety to orient in various positions relative to the piperidine ring. This conformational flexibility could be crucial for the compound's ability to interact with biological targets, as it may adopt specific conformations that complement receptor binding sites. Additionally, the 2-methyl group on the phenoxy ring can influence the preferred orientation of the aromatic system through steric effects, potentially restricting certain conformations. These conformational characteristics are important considerations for understanding the compound's structure-activity relationships and for designing derivatives with optimized properties for specific applications.

Synthesis and Production

Synthetic Routes

While the search results don't provide specific synthetic routes for 3-[(2-Methylphenoxy)methyl]piperidine hydrochloride, general approaches to similar compounds can be inferred from organic chemistry principles. The synthesis likely involves the reaction between a 3-substituted piperidine derivative and a 2-methylphenol under appropriate conditions to form the ether linkage. This could be achieved through several possible reaction pathways, including Williamson ether synthesis using a 3-(halomethyl)piperidine and 2-methylphenoxide. Alternative approaches might involve reductive amination or nucleophilic substitution reactions, depending on the starting materials and desired stereochemical outcomes. The final step in the synthesis would involve conversion to the hydrochloride salt, typically accomplished by treating the free base with hydrogen chloride in an appropriate solvent. This salt formation is often performed to improve stability, solubility, and crystallinity of the final product, which are important considerations for pharmaceutical applications and storage.

Research Applications

Chemical Intermediate Applications

Beyond potential pharmaceutical applications, 3-[(2-Methylphenoxy)methyl]piperidine hydrochloride may serve as a valuable chemical intermediate in the synthesis of more complex structures. The search results identify the compound as being used as "fine chemical intermediates" , suggesting its utility in synthetic organic chemistry. The compound contains several functional groups that could serve as reactive sites for further modifications, including the piperidine nitrogen, which could undergo alkylation, acylation, or other transformations. The aromatic ring provides opportunities for electrophilic aromatic substitution reactions, while the ether linkage offers stability under many reaction conditions while still being cleavable under specific circumstances. These characteristics make the compound potentially useful in the synthesis of more complex drug candidates, specialty chemicals, or research tools. The availability of the compound from commercial suppliers suggests that it has established applications in chemical research and development.

Research Significance

The presence of 3-[(2-Methylphenoxy)methyl]piperidine hydrochloride in chemical databases and commercial catalogs indicates its significance in chemical research, despite limited published studies focusing specifically on this compound. The structural features of this molecule make it relevant to medicinal chemistry research, particularly in the development of compounds targeting the central nervous system. The piperidine motif is found in numerous pharmaceutically active compounds, including analgesics, antipsychotics, and antihistamines. Research on structurally related compounds has demonstrated potential anticonvulsant activity through pentylenetetrazole antagonism testing , suggesting that 3-[(2-Methylphenoxy)methyl]piperidine hydrochloride might also possess neuromodulatory properties worthy of investigation. Additionally, the compound's structural characteristics make it a potentially useful pharmacological tool for studying structure-activity relationships in drug development. Future research might explore its binding affinity for various receptors, its pharmacokinetic properties, and its potential for derivatization to create compounds with enhanced therapeutic profiles.

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